Regiochemical Identity vs. CAPIC
4-Chloro-3-methylpyridin-2-amine (2-amino-4-chloro-3-methylpyridine) is a distinct positional isomer of the widely used nevirapine intermediate 2-chloro-3-amino-4-methylpyridine (CAPIC). The amino, methyl, and chloro substituents occupy positions 2, 3, and 4 respectively in the target compound, versus positions 3, 4, and 2 in CAPIC [1]. This positional difference is not detectable by molecular formula or molecular weight alone (both are C₆H₇ClN₂, MW 142.59); unambiguous identification requires orthogonal analytical methods. Supplier specifications for the target compound include 98% GC purity with batch-specific NMR, HPLC, and GC data packages to confirm regiochemical identity . The boiling point of the target compound is reported as 256.2±35.0 °C at 760 mmHg, with a density of 1.3±0.1 g/cm³ .
| Evidence Dimension | Substitution pattern (positional isomerism) |
|---|---|
| Target Compound Data | 2-amino, 3-methyl, 4-chloro; BP 256.2 °C; density 1.3 g/cm³ |
| Comparator Or Baseline | CAPIC: 3-amino, 4-methyl, 2-chloro (CAS 133627-45-9); BP ~283 °C |
| Quantified Difference | Reversed amino/chloro positions; BP difference ~27 °C (class-level inference) |
| Conditions | Structural identification by ¹H-NMR, ¹³C-NMR, HPLC, and GC; boiling point at 760 mmHg |
Why This Matters
Selecting the correct regioisomer determines which palladium-catalyzed cross-coupling, SNAr, or amidation reactions are feasible at the halogen-bearing position, directly impacting synthetic route viability and product yield in downstream API synthesis.
- [1] Chen H. et al. A concise synthesis of 2-chloro-3-amino-4-methylpyridine (CAPIC). Semantic Scholar. Confirms CAPIC substitution pattern as 3-amino-2-chloro-4-methyl. View Source
